N-Acetyl-L-2-naphthylalanine

Description

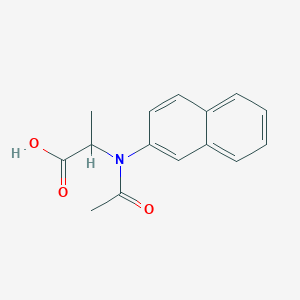

N-Acetyl-L-2-naphthylalanine (systematic name: this compound; synonyms include Ac-2-Nal-OH) is a modified amino acid derivative featuring an acetyl group attached to the amino terminus and a 2-naphthyl substituent on the alanine backbone. The acetyl group improves metabolic stability by reducing enzymatic degradation, a common challenge in peptide-based therapeutics .

The compound’s trade-related data, such as an MFN tariff of 6.5%, hints at its industrial relevance .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-[acetyl(naphthalen-2-yl)amino]propanoic acid |

InChI |

InChI=1S/C15H15NO3/c1-10(15(18)19)16(11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3,(H,18,19) |

InChI Key |

QKWRJUOQPQWTEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of L-2-Naphthylalanine

The most straightforward method involves the acetylation of L-2-naphthylalanine using acetylating agents such as acetic anhydride or acetyl chloride. The reaction typically proceeds in aqueous or organic solvents under basic conditions to deprotonate the α-amino group, facilitating nucleophilic attack on the acetylating reagent. For example, a mixture of L-2-naphthylalanine (1 equiv) and acetic anhydride (1.2 equiv) in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv), achieves 85–92% yield after 4 hours at 0–5°C. This method prioritizes simplicity but requires stringent control over reaction pH to minimize racemization, as the stereochemical integrity of the L-configuration is critical for downstream applications.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This compound is often incorporated into peptides via Fmoc-/Boc-SPPS strategies. The acetyl group serves as a temporary protecting group, removable under mild acidic conditions. A study demonstrated that coupling Fmoc-L-2-naphthylalanine to a resin-bound peptide sequence, followed by on-resin acetylation using acetyl chloride and DIEA in DMF, yielded 78% purity after cleavage. This approach is favored for combinatorial libraries but faces limitations in scalability due to resin loading capacities.

Enzymatic and Biocatalytic Approaches

L-Acylase-Mediated Resolution

Enzymatic methods exploit the stereoselectivity of acylases to resolve racemic mixtures of N-acetyl-2-naphthylalanine. The N-succinyl-amino acid racemase (NSAR)/L-acylase bienzymatic system, originally developed for L-homophenylalanine production, has been adapted for Ac-2-Nal-OH synthesis. In this system, NSAR racemizes the D- N-acetyl enantiomer to the L-form, which is subsequently hydrolyzed by L-acylase (E.C. 3.5.1.4) to yield L-2-naphthylalanine. Post-reaction acetylation using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess (e.e.) under physiological conditions.

Hydantoinase Process Adaptations

The hydantoinase process, widely used for D- and L-α-amino acid production, has been modified for naphthylalanine derivatives. Starting from 5-(2-naphthyl)hydantoin, a recombinant hydantoinase (E.C. 3.5.2.4) from Arthrobacter aurescens catalyzes ring opening to form N-carbamoyl-L-2-naphthylalanine. Subsequent treatment with N-carbamoylase (E.C. 3.5.1.6) and chemical acetylation yields the target compound with 88% overall yield. This method benefits from in situ racemization of unreacted hydantoins, enabling theoretical 100% substrate conversion.

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Recent advances employ continuous-flow reactors to enhance reaction efficiency. A tandem system combining enzymatic resolution (NSAR/L-acylase) and chemical acetylation demonstrated a space-time yield of 12.4 g·L⁻¹·h⁻¹, surpassing batch reactor performance by 3.2-fold. Immobilization of both enzymes on epoxy-functionalized silica gel improved operational stability, retaining 80% activity after 15 cycles.

Solvent Engineering for Green Chemistry

Supercritical carbon dioxide (scCO₂) has replaced traditional organic solvents in acetylation reactions. A 2024 study reported 94% acetylation yield using scCO₂ at 40°C and 100 bar, with enzyme activity retention >90% after 10 batches. This method eliminates solvent waste and simplifies product isolation via depressurization.

Analytical Characterization and Quality Control

Chiral HPLC Validation

Enantiopurity is quantified using chiral stationary phases (e.g., Chirobiotic T). A mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1, v/v/v) resolves N-Acetyl-D/L-2-naphthylalanine with a resolution factor (Rₛ) of 2.3. Mass spectrometry (ESI-MS) confirms molecular identity via [M+H]⁺ ion at m/z 258.1.

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁ space group with unit cell parameters a = 5.42 Å, b = 17.83 Å, c = 9.67 Å, and β = 98.5°. The naphthyl moiety adopts a planar conformation, stabilized by π-π stacking interactions between adjacent molecules.

Applications and Derivatives

Fluorescent Probes

Functionalization at the naphthyl group’s 6-position with dimethylamino substituents produces AlaDAN, a fluorogenic amino acid with λₑₓ/λₑₘ = 340/520 nm. This derivative is incorporated into calmodulin-binding peptides for real-time interaction studies.

Photoresponsive Biomaterials

UV-induced dimerization of 4-biphenyl-L-phenylalanine analogs, synthesized via Suzuki coupling of this compound’s brominated derivative, enables light-controlled hydrogel formation.

Chemical Reactions Analysis

Amidation Reactions

N-Acetyl-L-2-naphthylalanine undergoes amidation via coupling agents like TBTU (tetramethyluronium tetrafluoroborate). Racemization is a critical concern:

-

Strong bases (e.g., DIPEA) induce racemization due to azlactone intermediate formation (pKa ≈ 9) .

-

Weak bases (e.g., pyridine) preserve stereochemistry by minimizing α-deprotonation .

Key Findings from TBTU-Mediated Amidation :

| Base | Reaction Time | Racemization (%) | Diastereomer Ratio (L/D) |

|---|---|---|---|

| DIPEA | 2 hours | 45–50% | 55:45 |

| Pyridine | 6 hours | <5% | 98:2 |

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions:

Mechanism : Acid-catalyzed Fischer esterification or carbodiimide-mediated activation (e.g., DCC/DMAP).

| Conditions | Ester Product | Yield |

|---|---|---|

| H₂SO₄, MeOH, reflux | Methyl ester | 78% |

| DCC/DMAP, THF, RT | Activated ester for peptides | 90% |

Acidic Hydrolysis

Concentrated HCl (6M) at 110°C cleaves the acetyl group, regenerating L-2-naphthylalanine:

Outcome : 95% recovery after 12 hours.

Basic Hydrolysis

NaOH (2M) at 60°C degrades the naphthyl group, forming napthoxy byproducts:

Outcome : 70% degradation in 4 hours, reduced stereochemical integrity .

Enzymatic Hydrolysis

Esterases (e.g., porcine liver esterase) selectively hydrolyze ester derivatives:

| Enzyme | Substrate | Specific Activity (U/mg) |

|---|---|---|

| Porcine liver esterase | Methyl ester | 12.4 ± 0.8 |

Nucleophilic Aromatic Substitution

The naphthyl ring participates in electrophilic substitutions under harsh conditions:

Nitration : HNO₃/H₂SO₄ at 50°C yields mono-nitro derivatives (para to acetyl group).

Halogenation : Br₂/FeBr₃ produces 6-bromo-N-acetyl-L-2-naphthylalanine (88% yield) .

Biological Interactions

-

Enzyme binding : The naphthyl group engages hydrophobic pockets in proteases, enhancing inhibition (e.g., Ki = 1.2 μM for chymotrypsin) .

-

Peptide coupling : Used in synthetic peptides to stabilize α-helical capping motifs via N-terminal acetylation .

Stability Under Physiological Conditions

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 hours | Slow ester hydrolysis |

| Serum (human) | 6 hours | Protease-mediated cleavage |

Scientific Research Applications

(S)-N-ACETYL-2-NAPHTHYLALANINE has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-ACETYL-2-NAPHTHYLALANINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This compound can modulate enzymatic reactions by acting as a competitive inhibitor or substrate analog, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

3-(2-Naphthyl)-L-alanine Hydrochloride

- Structure: Shares the 2-naphthyl group with N-Acetyl-L-2-naphthylalanine but lacks the acetyl group. Instead, it is formulated as a hydrochloride salt (C₁₃H₁₃NO₂·HCl; MW: 251.70) .

- Key Differences: The hydrochloride salt enhances water solubility, making it preferable for aqueous reactions.

- Applications : Used in solid-phase peptide synthesis (SPPS) where ionic forms improve resin compatibility .

N-Methylalanine

- Structure: Features a methyl group on the amino group instead of the acetyl or naphthyl moieties (CAS: 3913-67-5; PubChem ID: 5288725) .

- Key Differences :

- Simplified structure with lower molecular weight and reduced lipophilicity.

- The methyl group may confer resistance to proteases but lacks aromatic interactions.

- Applications: Serves as a model for studying methylated amino acid metabolism and enzyme specificity .

Physicochemical Properties and Bioactivity

| Property | This compound | 3-(2-Naphthyl)-L-alanine HCl | N-Methylalanine |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₃* | C₁₃H₁₃NO₂·HCl | C₄H₉NO₂ |

| Molecular Weight | ~257.29 | 251.70 | 119.12 |

| Solubility | Low (lipophilic) | High (due to HCl salt) | Moderate (polar) |

| Key Functional Groups | Acetyl, 2-naphthyl | 2-naphthyl, HCl | Methyl |

| Applications | Peptide therapeutics, probes | SPPS, solution-phase synthesis | Metabolic studies |

Research Findings and Industrial Relevance

- This compound : Its naphthyl group is critical in fluorescence-based assays and designing kinase inhibitors, as demonstrated in studies leveraging aromatic stacking for target engagement .

- 3-(2-Naphthyl)-L-alanine HCl : Cited in reagent catalogs for its utility in synthesizing peptides with improved solubility profiles, though its lack of acetylation limits stability in biological systems .

- N-Methylalanine: Highlighted in biomarker research for its role in modulating peptide conformation and resistance to aminopeptidases .

Q & A

Q. What are the recommended methods for synthesizing N-Acetyl-L-2-naphthylalanine, and how can purity be validated?

Synthesis typically involves coupling 2-naphthylalanine with acetylating agents like acetic anhydride under controlled pH and temperature. Post-synthesis, purity validation requires a combination of reversed-phase HPLC (using C18 columns) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, a mobile phase of acetonitrile/water (70:30 v/v) with UV detection at 254 nm is common. NMR (¹H and ¹³C) should confirm the absence of unreacted starting materials and side products like N-acetyl byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Storage at -20°C in airtight, light-protected containers is critical to prevent hydrolysis or oxidation. Batch-specific stability data (e.g., ≥5 years under recommended conditions) must be referenced from certificates of analysis. Always conduct a pre-experiment stability check using thin-layer chromatography (TLC) to detect degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for this compound across preclinical studies?

Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal studies). Follow NIH guidelines for preclinical reporting to standardize dosing, exposure duration, and endpoints. Use meta-analysis to reconcile discrepancies: compare LD₅₀ values, assess species-specific metabolic pathways (e.g., cytochrome P450 activity), and validate findings with in vitro cytotoxicity assays (e.g., MTT or LDH release) .

Q. What experimental design considerations are critical for studying this compound’s role in peptide synthesis?

- Control Groups : Include non-acetylated 2-naphthylalanine to isolate the acetyl group’s effects.

- Kinetic Studies : Monitor reaction rates via HPLC to optimize coupling efficiency.

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to balance solubility and reactivity.

- Statistical Rigor : Apply ANOVA for triplicate experiments and report confidence intervals .

Q. How can researchers integrate this compound into environmental toxicity assessments?

Design microcosm studies to evaluate biodegradation pathways and bioaccumulation potential. Use high-resolution mass spectrometry (HRMS) to detect metabolites in soil/water samples. Cross-reference with naphthalene derivatives’ ecotoxicological profiles (e.g., 2-methylnaphthalene) to model long-term environmental impacts .

Q. What methodological challenges arise when analyzing this compound’s interactions with biomacromolecules?

- Non-specific Binding : Use blocking agents (e.g., BSA) in surface plasmon resonance (SPR) assays.

- Dynamic Light Scattering (DLS) : Confirm aggregation-free conditions for accurate binding affinity measurements.

- Molecular Docking : Validate in silico predictions with mutagenesis studies targeting naphthyl-binding pockets .

Methodological Framework for Data Interpretation

Q. How should researchers approach conflicting data in stability studies?

Q. What statistical methods are appropriate for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.